molecular formula C16H20O4 B12639093 Benzyl 7-(acetyloxy)hept-2-enoate CAS No. 920753-90-8

Benzyl 7-(acetyloxy)hept-2-enoate

Cat. No.: B12639093
CAS No.: 920753-90-8
M. Wt: 276.33 g/mol
InChI Key: QAECWZFLIAVEAT-UHFFFAOYSA-N
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Description

Benzyl 7-(acetyloxy)hept-2-enoate is an organic compound characterized by its unique structure, which includes a benzyl group attached to a hept-2-enoate chain with an acetyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-(acetyloxy)hept-2-enoate typically involves the esterification of 7-hydroxyhept-2-enoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The acetyloxy group is introduced via acetylation using acetic anhydride and a base such as pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 7-(acetyloxy)hept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hept-2-enoate chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of benzyl 7-hydroxyhept-2-enoate.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 7-(acetyloxy)hept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 7-(acetyloxy)hept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the hept-2-enoate chain.

    Hept-2-enoic acid: Lacks the benzyl and acetyloxy groups.

    Benzyl benzoate: Contains a benzyl ester but with a benzoate group instead of hept-2-enoate.

Uniqueness: Benzyl 7-(acetyloxy)hept-2-enoate is unique due to its combination of a benzyl group, an acetyloxy substituent, and a hept-2-enoate chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

920753-90-8

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl 7-acetyloxyhept-2-enoate

InChI

InChI=1S/C16H20O4/c1-14(17)19-12-8-3-2-7-11-16(18)20-13-15-9-5-4-6-10-15/h4-7,9-11H,2-3,8,12-13H2,1H3

InChI Key

QAECWZFLIAVEAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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